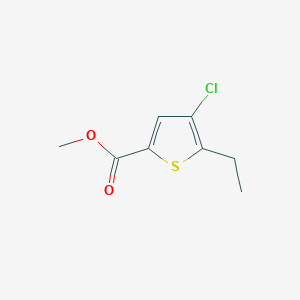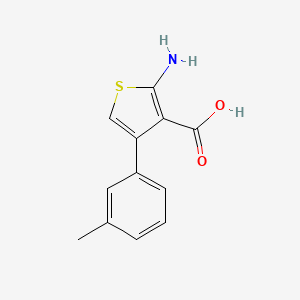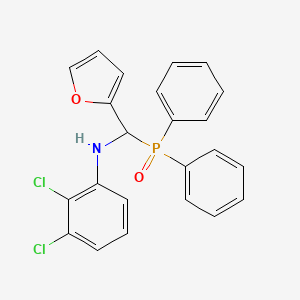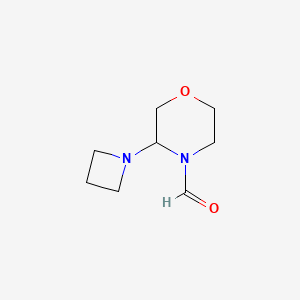
5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a bromine atom at the 5th position and a tetrahydro-pyran-4-ylmethoxy group at the 2nd position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyrimidine typically involves the following steps:
Substitution Reaction: The tetrahydro-pyran-4-ylmethoxy group is introduced through a substitution reaction. This can be done by reacting the brominated pyrimidine with tetrahydro-pyran-4-ylmethanol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of azido or thiocyanato derivatives.
Scientific Research Applications
5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyrimidine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyrimidine involves its interaction with specific molecular targets. The bromine atom and the tetrahydro-pyran-4-ylmethoxy group contribute to its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(tetrahydro-pyran-4-yl)-2H-phthalazin-1-one
- 5-Bromo-2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline
Uniqueness
5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyrimidine is unique due to the presence of both a bromine atom and a tetrahydro-pyran-4-ylmethoxy group on the pyrimidine ring. This combination imparts distinct chemical properties and biological activities, making it valuable for various research applications.
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
5-bromo-2-(oxan-4-ylmethoxy)pyrimidine |
InChI |
InChI=1S/C10H13BrN2O2/c11-9-5-12-10(13-6-9)15-7-8-1-3-14-4-2-8/h5-6,8H,1-4,7H2 |
InChI Key |
ULVGJEXCWSMVLV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-{2-[(6-Chloropyridin-3-yl)oxy]ethyl}morpholine](/img/structure/B12071568.png)



![1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12071600.png)

![(3R)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12071621.png)
